molecular formula C18H19NO4 B2850777 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2034291-60-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2850777
CAS No.: 2034291-60-4
M. Wt: 313.353
InChI Key: JDIWSBBVMZPHLW-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features a benzofuran ring and a furan ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide typically involves the construction of the benzofuran and furan rings followed by their functionalization. One common method for synthesizing benzofuran derivatives is the cyclization of o-hydroxyacetophenones under basic conditions . The furan ring can be constructed via the cyclization of aryl acetylenes using transition-metal catalysis . The final step involves coupling the benzofuran and furan rings through appropriate linkers and functional groups.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler compound with similar biological activities.

    Benzothiophene: Shares structural similarities with benzofuran but contains a sulfur atom instead of oxygen.

    Furan: A basic heterocyclic compound with a five-membered ring containing oxygen.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is unique due to its combined benzofuran and furan rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for more diverse interactions with biological targets and greater potential for therapeutic applications .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a benzofuran moiety and a furan-3-carboxamide group. The specific arrangement of these functional groups contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing furan and benzofuran structures have shown promising results in inhibiting tumor cell proliferation.

In a study evaluating various benzofuran derivatives, compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results indicated that these compounds can effectively inhibit tumor growth while exhibiting lower toxicity to normal cells .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives have also been investigated. Compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which is crucial for bacterial replication .

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of any new compound. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound and related compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)
This compoundA5498.5
HCC8276.3
NCI-H3587.0
Benzofuran Derivative XA54910.0
HCC8279.0
NCI-H35811.5

These values indicate that while the compound exhibits significant cytotoxicity against cancer cells, further optimization may be necessary to enhance selectivity towards tumor cells over normal cells .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Lung Cancer : A recent investigation utilized a series of benzofuran derivatives to assess their antitumor efficacy in lung cancer models. Results showed that compounds with structural similarities exhibited substantial growth inhibition in vitro, leading to further exploration in vivo.
  • Antimicrobial Research : Another study focused on the antimicrobial activity of benzofuran-based compounds against resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-11-8-14(12(2)22-11)18(20)19-10-17(21-3)16-9-13-6-4-5-7-15(13)23-16/h4-9,17H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIWSBBVMZPHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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